Octadec-3-EN-2-one
Description
Octadec-3-EN-2-one (IUPAC name: (E)-octadec-3-en-2-one) is an α,β-unsaturated ketone with an 18-carbon backbone. Its structure features a ketone group at position 2 and a double bond between carbons 3 and 3.
Properties
CAS No. |
699012-99-2 |
|---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
octadec-3-en-2-one |
InChI |
InChI=1S/C18H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19/h16-17H,3-15H2,1-2H3 |
InChI Key |
UQUJIRNUOSVCEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadec-3-EN-2-one can be achieved through several methods. One common approach involves the oxidation of octadec-3-en-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst. The reaction typically occurs under mild conditions and yields the desired ketone.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of octadec-3-en-2-ol. This process involves the use of metal catalysts such as palladium or platinum supported on a suitable substrate. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Octadec-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7).
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of octadec-3-en-2-ol.
Substitution: The ketone group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Octadec-3-enoic acid.
Reduction: Octadec-3-en-2-ol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
Research has indicated that Octadec-3-en-2-one exhibits potential pharmaceutical applications due to its biological activity. Studies have shown that this compound can act as an anti-inflammatory agent and has antibacterial properties against various pathogens.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against Escherichia coli and Pseudomonas aeruginosa. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections .
Agricultural Applications
In agriculture, this compound is explored for its use as a natural pesticide. Its ability to disrupt the cell membranes of certain pests makes it a candidate for environmentally friendly pest control solutions.
Case Study: Insecticidal Properties
Research highlighted the insecticidal effects of this compound on common agricultural pests. The compound was found to be effective in reducing pest populations while being less harmful to beneficial insects compared to synthetic pesticides .
Material Science Applications
This compound is also being investigated for its role in material science, particularly in the synthesis of polymers and surfactants. Its hydrophobic nature allows it to be used as a surfactant in various formulations.
Table 2: Potential Material Science Applications
| Application | Description |
|---|---|
| Polymer Synthesis | Used as a monomer in the production of polymers |
| Surfactants | Acts as a surfactant in emulsions and dispersions |
| Coatings | Provides hydrophobic properties in protective coatings |
Mechanism of Action
The mechanism of action of Octadec-3-EN-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of various cellular processes, including enzyme activity, gene expression, and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Octadec-3-EN-2-one with shorter-chain enones and positional isomers:
Key Observations:
- Chain Length Effects: this compound’s extended alkyl chain reduces water solubility compared to shorter enones like 3-octen-2-one. Its hydrophobic nature makes it suitable for lipid-based applications.
- Isomerism : Like 3-octen-2-one, this compound exhibits E/Z isomerism. The trans (E) isomer is typically more stable due to reduced steric hindrance .
- Boiling Points: Longer-chain enones have higher boiling points due to increased van der Waals interactions.
Spectroscopic Data
- IR Spectroscopy: The carbonyl stretch (C=O) for this compound is expected at ~1670–1700 cm⁻¹, similar to other enones.
- NMR : The α,β-unsaturated system deshields protons near the carbonyl group. For example, 3-octen-2-one shows a vinyl proton signal at δ 6.8–7.2 ppm (¹H NMR), while this compound’s protons resonate upfield (δ 5.5–6.0 ppm) due to electron-donating alkyl chains .
Biological Activity
Octadec-3-EN-2-one, also known as 3-octadecene-2-one, is a fatty acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a long hydrocarbon chain with a double bond and a ketone functional group, which may contribute to its diverse biological effects. This article reviews the current literature on the biological activity of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to be effective against various strains of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.3 µg/mL |
| Escherichia coli | 12.5 µg/mL |
| Candida albicans | 25 µg/mL |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). The compound's mechanism appears to involve the modulation of signaling pathways associated with inflammation, potentially making it useful in treating inflammatory diseases .
Cytotoxic Effects
In addition to its antimicrobial and anti-inflammatory activities, this compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have reported IC50 values indicating that the compound can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.
| Cell Line | IC50 (µg/mL) | Toxicity (LD50) |
|---|---|---|
| MCF-7 (Breast Cancer) | < 100 | > 1000 |
| HeLa (Cervical Cancer) | < 150 | > 1000 |
These findings highlight the potential of this compound as an anticancer agent while underscoring its safety profile .
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted on various microbial strains found that this compound exhibited superior activity compared to traditional antibiotics, particularly against resistant strains of bacteria.
- Anti-inflammatory Mechanism : In vitro experiments demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential utility in inflammatory conditions such as rheumatoid arthritis.
- Cytotoxicity in Cancer Research : A recent investigation into the effects of this compound on MCF-7 cells revealed that it induced cell cycle arrest and apoptosis, presenting a mechanism for its anticancer effects.
Q & A
Q. What spectroscopic methods are most effective for characterizing the structural purity of Octadec-3-en-2-one?
To confirm structural integrity, combine nuclear magnetic resonance (NMR) (¹H and ¹³C) for bond environment analysis, gas chromatography-mass spectrometry (GC-MS) for molecular weight and fragmentation patterns, and infrared (IR) spectroscopy to identify functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹). Cross-validate results against synthetic protocols and published spectral databases to resolve ambiguities .
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
Design fractional factorial experiments to test variables like catalyst type (e.g., palladium vs. enzymatic catalysts), solvent polarity, and reaction time. Use response surface methodology (RSM) to model interactions between variables. Compare yields via gravimetric analysis and purity via HPLC. Ensure reproducibility by documenting detailed protocols, including inert atmosphere requirements for unsaturated ketones .
Q. What are the primary challenges in isolating this compound from natural sources?
Natural extraction requires addressing low abundance and co-elution with structurally similar lipids. Optimize solid-phase extraction (SPE) using polarity-adjusted solvents or countercurrent chromatography for high-resolution separation. Validate purity via melting point analysis and differential scanning calorimetry (DSC). Reference ecological studies to identify source organisms with higher yields .
Advanced Research Questions
Q. How does the stereoelectronic environment of this compound influence its reactivity in catalytic hydrogenation?
Use density functional theory (DFT) to model electron density around the α,β-unsaturated ketone. Experimentally, compare hydrogenation rates under Pd/C vs. Wilkinson’s catalyst, monitoring via in-situ FTIR. Analyze regioselectivity (e.g., 1,2- vs. 1,4-addition) using deuterium labeling and kinetic isotope effects. Contrast results with computational predictions to refine mechanistic models .
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of combustion) for this compound?
Conduct a systematic review of calorimetric methods (e.g., bomb vs. differential calorimetry) and purity assessment protocols. Replicate studies under controlled conditions, using NIST-traceable standards. Perform error propagation analysis to identify measurement inconsistencies. Publish raw datasets to facilitate meta-analyses .
Q. How can computational models predict the biodegradation pathways of this compound in environmental systems?
Develop quantitative structure-activity relationship (QSAR) models using software like EPI Suite. Validate predictions via microbial assays (e.g., OECD 301F) under aerobic/anaerobic conditions. Track metabolite formation via LC-MS/MS and compare with pathway databases (e.g., KEGG). Address discrepancies by adjusting model parameters for local microbial consortia .
Q. What experimental designs mitigate oxidation artifacts in long-term stability studies of this compound?
Implement a split-plot design testing variables: antioxidant additives (e.g., BHT), storage temperature, and light exposure. Monitor peroxide formation via iodometric titration and degradation via GC-MS. Use accelerated aging models (Arrhenius equation) to extrapolate shelf-life. Include inert gas purging as a negative control .
Methodological Frameworks
3.1 Designing cross-disciplinary studies involving this compound (e.g., pharmacology and environmental science):
Adopt a convergent mixed-methods approach :
- Quantitative: Measure receptor binding affinity (SPR) and aquatic toxicity (LC50).
- Qualitative: Use focus groups to assess stakeholder perceptions of risk.
Integrate datasets via multivariate analysis, addressing confounding variables like solvent choice in bioassays .
3.2 Addressing reproducibility challenges in kinetic studies of this compound reactions:
Publish FAIR data (Findable, Accessible, Interoperable, Reusable) with detailed metadata (e.g., stirring rate, impurity profiles). Use open-source platforms like Zenodo for raw kinetic traces. Collaborate via crowdsourced validation studies to identify protocol deviations .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
